

Introduction: A Versatile Building Block in Modern Synthesis

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Compound of Interest

Compound Name:	5-Bromo-2,4-dimethoxybenzaldehyde
Cat. No.:	B144945

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5-Bromo-2,4-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly valuable and versatile intermediate in organic synthesis. Its utility stems from a unique combination of functional groups: a reactive aldehyde, an aryl bromide suitable for cross-coupling, and an electron-rich aromatic ring activated by two methoxy groups. This guide provides an in-depth analysis of its reactivity, offering researchers and drug development professionals the predictive insights necessary to effectively incorporate this building block into complex synthetic pathways. We will move beyond simple reaction lists to explore the underlying electronic and steric factors that govern its chemical behavior, providing a framework for rational reaction design and optimization.

Molecular Profile and Spectroscopic Characterization

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use. These properties not only confirm the identity and purity of the material but also provide clues to its reactivity.

Physical and Chemical Properties

The key properties of **5-Bromo-2,4-dimethoxybenzaldehyde** are summarized below, providing essential data for reaction planning and safety assessment.

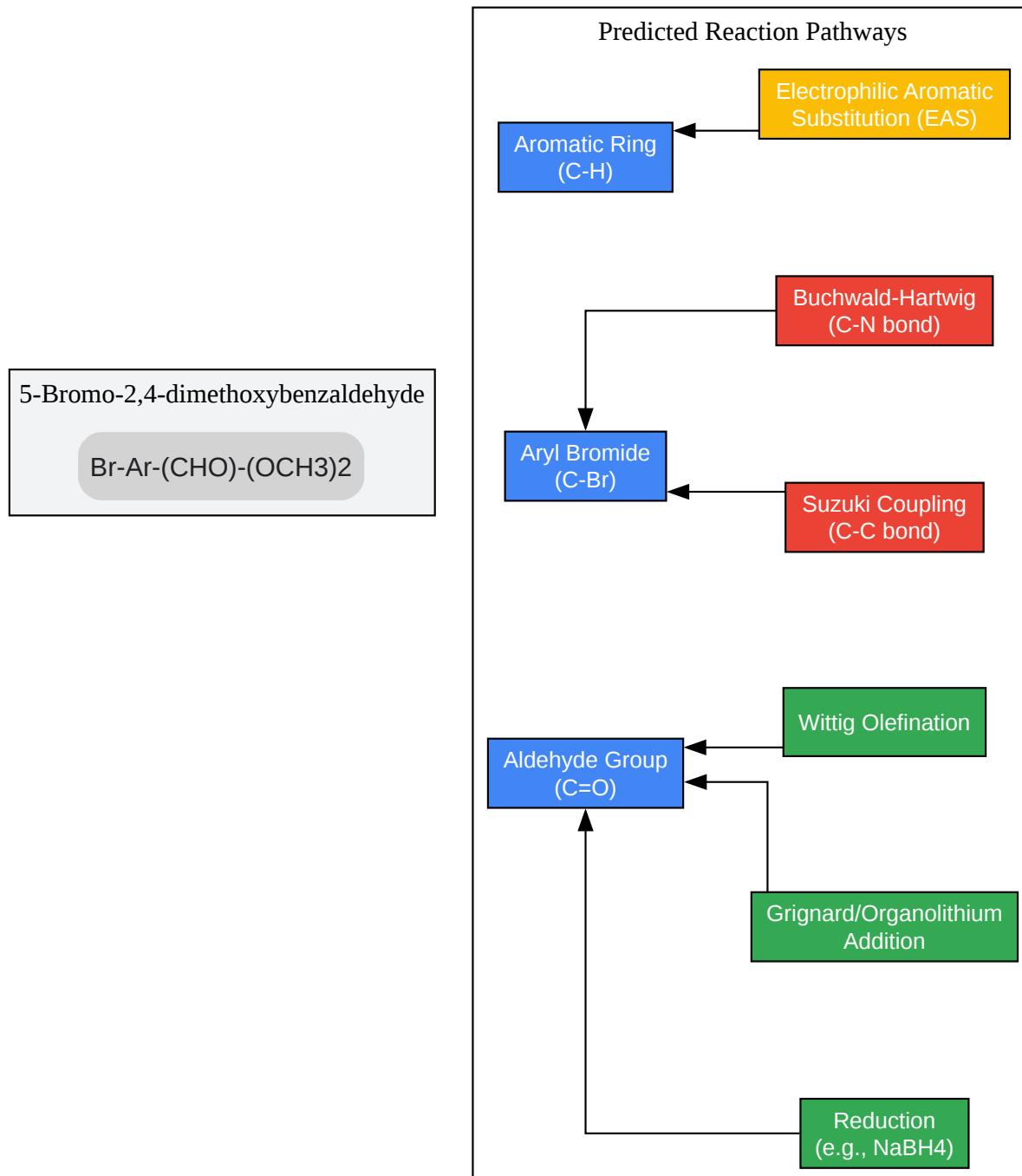
Property	Value	Source(s)
CAS Number	130333-46-9	[1]
Molecular Formula	C ₉ H ₉ BrO ₃	[1]
Molecular Weight	245.07 g/mol	[1]
Appearance	Solid	
Melting Point	140-141 °C	
SMILES String	COc1cc(OC)c(C=O)cc1Br	
InChI Key	PXDIELLGFUEAIX- UHFFFAOYSA-N	

Spectroscopic Data

Vibrational and spectral studies are crucial for confirming the molecular structure.[\[2\]](#) Quantum mechanical calculations using methods like Density Functional Theory (DFT) have shown good agreement with experimental FTIR and Laser Raman spectra, validating the compound's structural parameters.[\[2\]](#)

A Guided Tour of Reactivity

The reactivity of **5-Bromo-2,4-dimethoxybenzaldehyde** can be logically dissected by considering its three primary functional regions: the aldehyde group, the carbon-bromine bond, and the aromatic ring itself.



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Caption: Reactivity map of **5-Bromo-2,4-dimethoxybenzaldehyde**.

Reactions at the Aldehyde Carbonyl

The aldehyde group is a classic electrophilic site, susceptible to nucleophilic attack. Its reactivity is standard and predictable.

- Reduction: The aldehyde can be readily reduced to a primary alcohol (1,2-dihydro-4,6-dimethoxy-3-methylbenzocyclobuten-1-ol has been prepared this way). Mild reducing agents like sodium borohydride (NaBH_4) are typically sufficient for this transformation, leaving the aryl bromide intact.
- Nucleophilic Addition: Organometallic reagents such as Grignard ($\text{R}-\text{MgBr}$) or organolithium ($\text{R}-\text{Li}$) reagents will attack the carbonyl carbon to form secondary alcohols. Due to the ortho-methoxy group, some steric hindrance may be present, potentially requiring slightly elevated temperatures or longer reaction times compared to unhindered aldehydes.^[3]
- Olefination: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, offering a route to extend carbon chains and introduce new functionalities.

The Carbon-Bromine Bond: A Gateway to Cross-Coupling

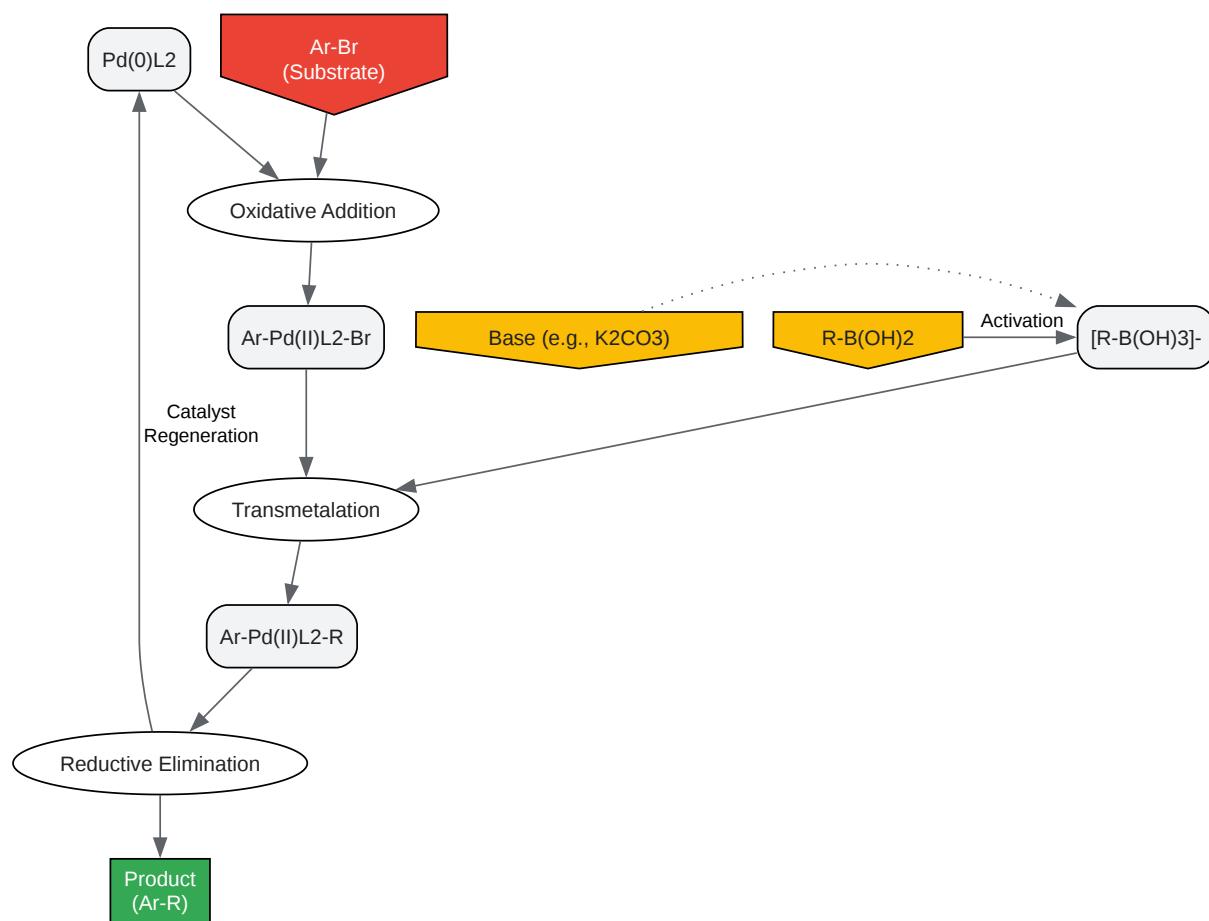
The C-Br bond is the most synthetically versatile site on the molecule, serving as an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures.

The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.^[4] **5-Bromo-2,4-dimethoxybenzaldehyde** is an excellent substrate for this reaction. For instance, it undergoes coupling with benzo[b]thiophene-2-boronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$.

The catalytic cycle is a well-established pathway involving three key steps:

- Oxidative Addition: The active $\text{Pd}(0)$ catalyst inserts into the C-Br bond.^{[4][5]}
- Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.^{[4][5]}

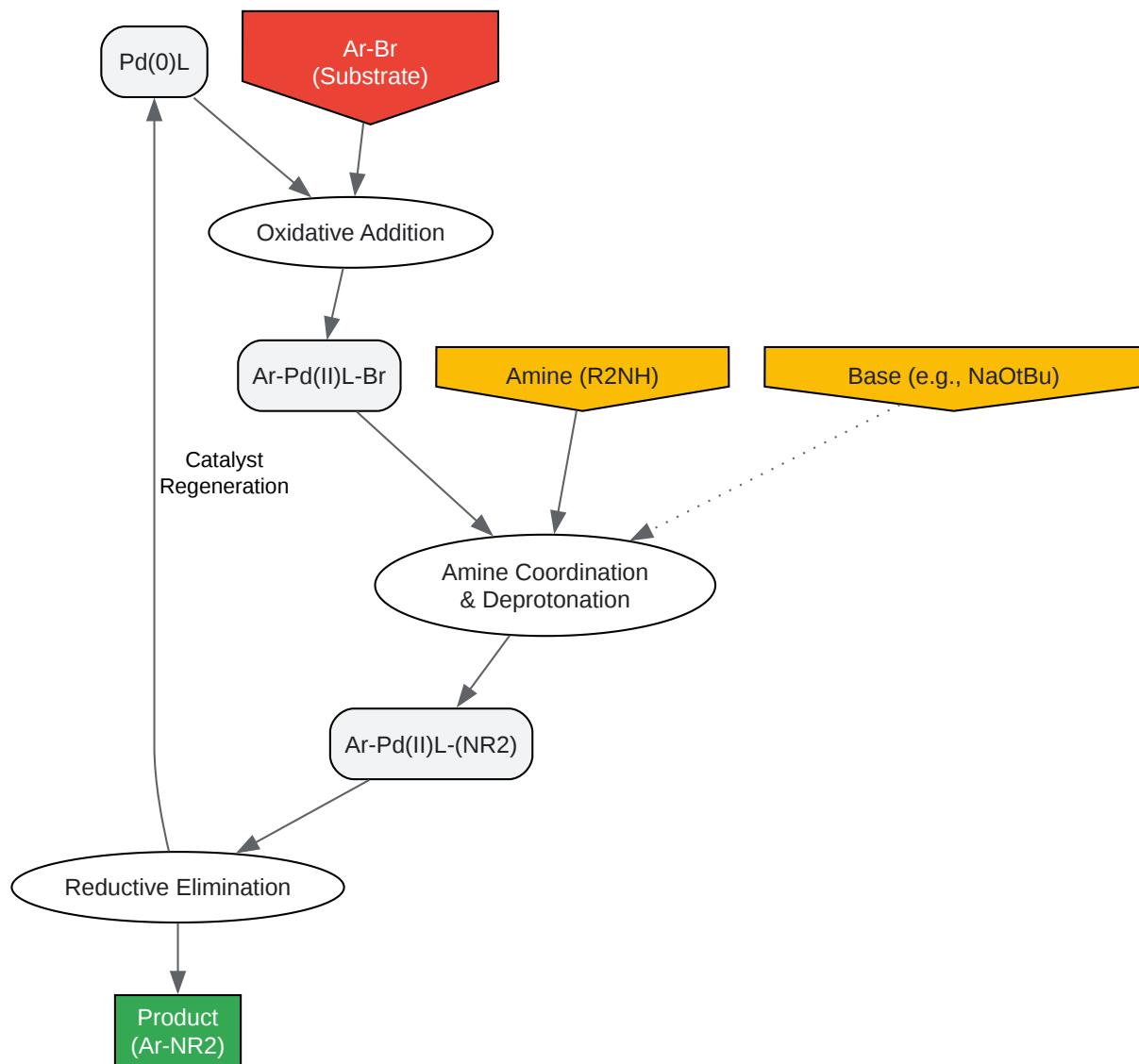
- Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5]



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is the definitive method for constructing carbon-nitrogen bonds, coupling aryl halides with amines.^[6] This reaction has revolutionized pharmaceutical synthesis.^[7] The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.^{[8][9]} The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) being essential for high efficiency.^{[7][9]}

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Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Reactions on the Aromatic Ring

The substitution pattern on the benzene ring dictates its reactivity towards electrophiles.

- Electrophilic Aromatic Substitution (EAS): The ring is highly activated due to the two electron-donating methoxy groups (-OCH₃), which are strong ortho, para-directors.[10] The aldehyde (-CHO) and bromine (-Br) are deactivating groups.[10] The directing effects are as follows:
 - -OCH₃ at C2: Directs to C1 (blocked), C3, and C5 (blocked).
 - -OCH₃ at C4: Directs to C3 and C5 (blocked).
 - -CHO at C1: Directs to C3 and C5 (blocked).
 - -Br at C5: Directs to C1 (blocked) and C3.

All directing vectors converge on the C3 position. Therefore, electrophilic substitution (e.g., nitration, halogenation) is strongly predicted to occur at the C3 position, the only unsubstituted site activated by both methoxy groups.

- Nucleophilic Aromatic Substitution (NAS): This reaction is highly unlikely. NAS requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group (the bromide) to stabilize the negatively charged Meisenheimer complex intermediate.[11][12] The electron-donating methoxy groups on this ring destabilize such an intermediate, making the C-Br bond resistant to nucleophilic attack.

Field-Proven Experimental Protocols

The following protocols are presented as robust starting points for key transformations. Researchers should perform optimization based on their specific substrates and equipment.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 5-Aryl-2,4-dimethoxybenzaldehyde.

Methodology:

- Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add **5-Bromo-2,4-dimethoxybenzaldehyde** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[13]

- Catalyst Addition: Add the palladium catalyst, for example, $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol %).[5][13]
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane, toluene, or DMF with water (typically a 4:1 to 10:1 ratio) is common.[4]
- Reaction Execution: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 110 °C.[4]
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize 5-(Amino)-2,4-dimethoxybenzaldehyde derivatives.

Methodology:

- Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol %), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol %), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv) to a dry reaction vessel.[9]
- Reagent Addition: Add **5-Bromo-2,4-dimethoxybenzaldehyde** (1.0 equiv) and the desired primary or secondary amine (1.1-1.3 equiv).
- Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane via syringe.

- Reaction Execution: Seal the vessel and heat the mixture with stirring. Temperatures typically range from 80 °C to 110 °C.[9]
- Monitoring: Monitor the reaction by TLC or GC-MS.
- Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent. Wash the organic phase with brine, dry over an anhydrous salt, and concentrate in vacuo.
- Purification: Purify the crude material by flash chromatography to obtain the desired aryl amine.

Safety and Handling

Proper safety precautions are mandatory when handling any chemical reagent.

- Hazard Identification: **5-Bromo-2,4-dimethoxybenzaldehyde** is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14] It may be harmful if swallowed.[15]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[16]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [16]

Conclusion

5-Bromo-2,4-dimethoxybenzaldehyde is a strategically functionalized molecule whose reactivity is dominated by palladium-catalyzed cross-coupling at the C-Br bond. The aldehyde group offers a reliable site for standard carbonyl chemistry, while the electron-rich nature of the aromatic ring strongly directs any potential electrophilic substitution to the C3 position. By understanding these distinct reactivity modes, synthetic chemists can leverage this compound

as a powerful and predictable tool for the efficient construction of diverse and complex molecular targets in pharmaceutical and materials science research.

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